molecular formula C19H16BrN3OS B5527630 5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone

5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone

Cat. No. B5527630
M. Wt: 414.3 g/mol
InChI Key: NEXSTWIBAMIGNA-FYJGNVAPSA-N
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Description

The compound 5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone is a part of a broader class of chemicals known for their intriguing chemical and physical properties. This analysis draws from various studies focusing on similar compounds to shed light on its characteristics, synthesis, and properties.

Synthesis Analysis

The synthesis of compounds similar to 5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone often involves reactions between specific aldehydes and thiosemicarbazides. For instance, the synthesis of 5-(4-bromophenyl)-2-furfuraldehyde-N-aryloxyacetylhydrazones involves reacting 5-(4-bromophenyl)-2-furfuraldehyde with aryloxyacetylhydrazines, characterized by IR, 1H NMR, 13C NMR, and elemental analysis (Li Ying-jun, 2005). These methods can be adapted for synthesizing the compound of interest by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related thiosemicarbazone compounds has been elucidated through single-crystal X-ray crystallography, revealing the bidentate nature of ligands through sulfur and nitrogen atoms. Studies on similar compounds, like 2-furaldehyde-4-phenylthiosemicarbazone and its metal complexes, provide insights into the coordination patterns and structural configurations that could be anticipated for 5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone (D. Ilies et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of thiosemicarbazone derivatives largely depend on their structure and substituents. For example, the antimicrobial activity of synthesized thiazole derivatives from similar compounds highlights the potential bioactivity of thiosemicarbazones (E. Ramadan, 2010). Such studies suggest that the compound may also exhibit significant bioactivity, depending on its precise molecular structure and substituents.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. The synthesis and characterization of similar thiosemicarbazone derivatives provide valuable data on these aspects, including how structural variations influence these properties (M. A. Hussein & T. S. Guan, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for forming complexes with metals, and electrochemical behavior, are critical. Studies on similar compounds, like nickel(II), palladium(II), and copper(II) complexes with 2-furaldehyde-4-phenylthiosemicarbazone, offer insights into the chemical versatility and potential applications of these molecules in various fields, including catalysis and material science (D. Ilies et al., 2013).

Future Directions

The future directions for research on “5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone” could include further exploration of its synthesis, characterization, and potential applications. The design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, have shown promising potential for developing novel antimicrobial agents .

properties

IUPAC Name

1-[(E)-[5-[(4-bromophenyl)methyl]furan-2-yl]methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c20-15-8-6-14(7-9-15)12-17-10-11-18(24-17)13-21-23-19(25)22-16-4-2-1-3-5-16/h1-11,13H,12H2,(H2,22,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXSTWIBAMIGNA-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-[5-[(4-bromophenyl)methyl]furan-2-yl]methylideneamino]-3-phenylthiourea

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